molecular formula C33H46N6O6 B14482237 L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide CAS No. 64492-74-6

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide

Cat. No.: B14482237
CAS No.: 64492-74-6
M. Wt: 622.8 g/mol
InChI Key: DGPJJGJXGJHZMO-DRBLOIPVSA-N
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Description

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide is a complex peptide compound It is composed of several amino acids, including tyrosine, alanine, glycine, phenylalanine, and proline, with a pentyl group attached to the proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for certain steps to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other residues through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Coupling reagents like HBTU or DIC are used in peptide synthesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.

    Biology: It serves as a tool for studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the design of peptide-based drugs.

    Industry: It is used in the development of novel biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide can be compared with other similar peptide compounds, such as:

    L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: This compound differs in the presence of methionine instead of proline and has different biological activities.

    L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: This compound has a methyl group attached to the methionine residue, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific amino acid sequence and the presence of the pentyl group, which can influence its biological activity and interactions with molecular targets.

Properties

CAS No.

64492-74-6

Molecular Formula

C33H46N6O6

Molecular Weight

622.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-pentylpyrrolidine-2-carboxamide

InChI

InChI=1S/C33H46N6O6/c1-3-4-8-17-35-32(44)28-12-9-18-39(28)33(45)27(20-23-10-6-5-7-11-23)38-29(41)21-36-30(42)22(2)37-31(43)26(34)19-24-13-15-25(40)16-14-24/h5-7,10-11,13-16,22,26-28,40H,3-4,8-9,12,17-21,34H2,1-2H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41)/t22-,26+,27+,28+/m1/s1

InChI Key

DGPJJGJXGJHZMO-DRBLOIPVSA-N

Isomeric SMILES

CCCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCCCCNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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